molecular formula C19H11NO4S B5855925 3-(1,3-DIOXOISOINDOL-2-YL)PHENYL THIOPHENE-2-CARBOXYLATE

3-(1,3-DIOXOISOINDOL-2-YL)PHENYL THIOPHENE-2-CARBOXYLATE

Cat. No.: B5855925
M. Wt: 349.4 g/mol
InChI Key: RKDAYZRHMTYAOC-UHFFFAOYSA-N
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Description

3-(1,3-DIOXOISOINDOL-2-YL)PHENYL THIOPHENE-2-CARBOXYLATE is a complex organic compound that features both isoindole and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-DIOXOISOINDOL-2-YL)PHENYL THIOPHENE-2-CARBOXYLATE typically involves the condensation of isoindole derivatives with thiophene carboxylates. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, is another significant method .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-DIOXOISOINDOL-2-YL)PHENYL THIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene or isoindole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as acidic or basic catalysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3-(1,3-DIOXOISOINDOL-2-YL)PHENYL THIOPHENE-2-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,3-DIOXOISOINDOL-2-YL)PHENYL THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-DIOXOISOINDOL-2-YL)PHENYL THIOPHENE-2-CARBOXYLATE is unique due to its combination of isoindole and thiophene moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to compounds with only one of these moieties.

Properties

IUPAC Name

[3-(1,3-dioxoisoindol-2-yl)phenyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11NO4S/c21-17-14-7-1-2-8-15(14)18(22)20(17)12-5-3-6-13(11-12)24-19(23)16-9-4-10-25-16/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDAYZRHMTYAOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=CC=C3)OC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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